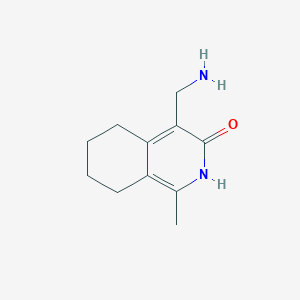
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one
Overview
Description
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is a complex organic compound belonging to the isoquinoline alkaloid family. This compound features a tetrahydroisoquinoline core structure with an aminomethyl group at the 4-position and a methyl group at the 1-position. Isoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The compound 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is structurally similar to aminomethylbenzoic acid derivatives . These compounds are known to target cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in neurotransmission, with cholinesterases involved in the breakdown of acetylcholine, a key neurotransmitter for muscle function, learning, and memory, and MAO B involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
The compound interacts with its targets (AChE, BChE, and MAO B) by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the breakdown of their respective neurotransmitters, leading to an increase in the levels of these neurotransmitters in the synaptic cleft. The increased neurotransmitter levels can enhance neurotransmission, potentially leading to effects such as improved memory and motor control .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the cholinergic and dopaminergic pathways . In the cholinergic pathway, the inhibition of AChE and BChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . In the dopaminergic pathway, the inhibition of MAO B results in increased dopamine levels, enhancing dopaminergic neurotransmission .
Pharmacokinetics
Based on its structural similarity to aminomethylbenzoic acid derivatives, it can be hypothesized that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can influence the compound’s bioavailability, which is a critical factor in its pharmacological efficacy .
Result of Action
The inhibition of AChE, BChE, and MAO B by this compound can lead to enhanced neurotransmission in the cholinergic and dopaminergic pathways . This can result in various molecular and cellular effects, such as improved memory and motor control, although the specific effects would depend on the context of use .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound . For example, the compound’s activity could be affected by the pH of the environment, as pH can influence the ionization state of the compound, potentially affecting its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative under acidic conditions. The aminomethyl group can be introduced through reductive amination of an appropriate precursor.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of treatments for various diseases. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
4-(Aminomethyl)pyridine: This compound shares the aminomethyl group but has a different core structure.
4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group, but with a benzoic acid core.
Uniqueness: 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
4-(aminomethyl)-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-6,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQJERUFPGBLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=O)N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)
![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)
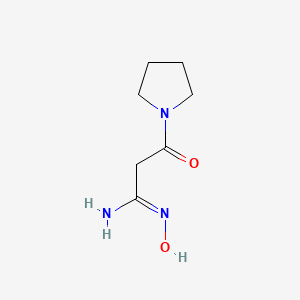
![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)
![Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B6352424.png)
![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane](/img/structure/B6352428.png)
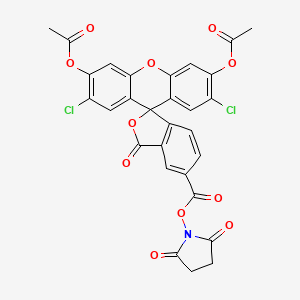
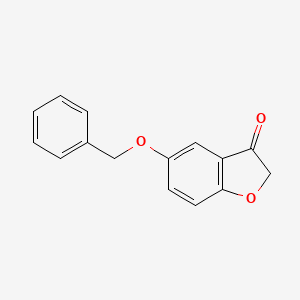
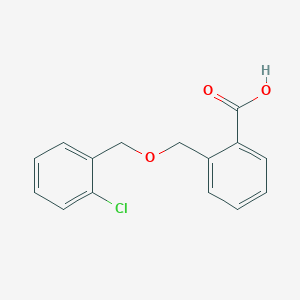
![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B6352449.png)
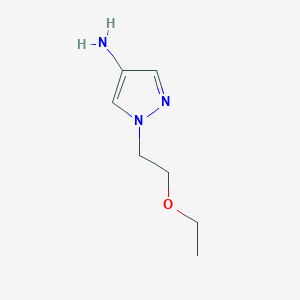
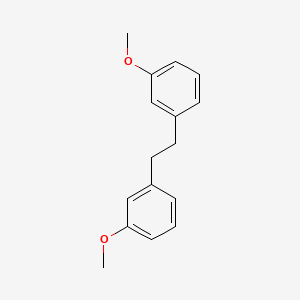
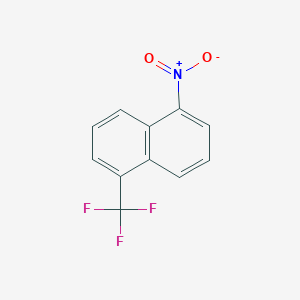
![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)
